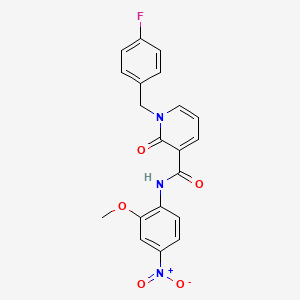

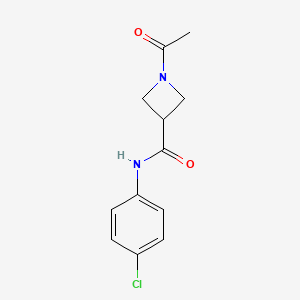

1-acetyl-N-(4-chlorophenyl)azetidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide .Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom . This ring structure is more stable than that of related aziridines due to the ring strain of azetidines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization . Azetidines can undergo various chemical reactions, including anionic and cationic ring-opening polymerization .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines are largely determined by their ring strain and the presence of a nitrogen atom in the ring . These properties can be modified by adding different functional groups to the azetidine ring.科学的研究の応用

Synthesis and Antibacterial Activity

The synthesis of azetidine derivatives and their evaluation for antibacterial activity have been a focus of research. Compounds including N-[3-chloro-4-(2-aryl)-2-oxo-azetidinyl]-2-(4-chlorophenyl)acetamides have been synthesized and tested against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. These studies have shown moderate to good antibacterial activity, highlighting the potential of azetidine derivatives in developing new antibacterial agents. QSAR studies further elucidate the influence of substituent's hydrophobicity or steric bulk character on antibacterial efficacy (Desai et al., 2008).

Antimicrobial and Anticancer Potential

Further research into the biological activities of azetidine derivatives includes their antimicrobial and anticancer potentials. New pyridothienopyrimidines and pyridothienotriazines derived from azetidine compounds have been synthesized and showed promising in vitro antimicrobial activities. This suggests a broad spectrum of biological applications for azetidine derivatives, including potential therapeutic uses in treating microbial infections and cancer (Abdel-rahman et al., 2002).

Central Nervous System (CNS) Activity

Azetidinones, derived from 1-acetyl-N-(4-chlorophenyl)azetidine-3-carboxamide, have been studied for their potential as antidepressant and nootropic agents. Compounds synthesized through novel methods involving cyclocondensation showed significant antidepressant and nootropic activities in dose-dependent manners, indicating the relevance of the azetidinone skeleton for CNS active agents. This research opens avenues for developing potent and safe CNS active agents for therapeutic applications (Thomas et al., 2016).

Peptide Synthesis and Protein Conformation

In peptide synthesis, the protection of carboxamide functions by the trityl residue and its application have been explored. This method is ideal for combining with side-chain protections, demonstrating the utility of azetidine derivatives in complex peptide synthesis processes. Such research underpins the importance of azetidine derivatives in advancing peptide and protein chemistry (Sieber & Riniker, 1991).

作用機序

将来の方向性

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . These advances could lead to the development of new synthetic methods and applications for azetidines in various fields, including drug discovery, polymerization, and chiral templates .

特性

IUPAC Name |

1-acetyl-N-(4-chlorophenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-8(16)15-6-9(7-15)12(17)14-11-4-2-10(13)3-5-11/h2-5,9H,6-7H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYGILWXWVMHIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592285.png)

![N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide](/img/structure/B2592287.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2592293.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2592301.png)

![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2592306.png)